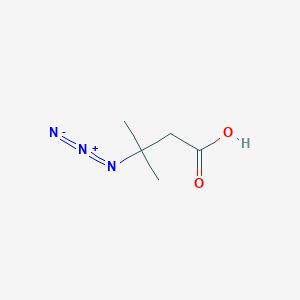

3-Azido-3-methylbutanoic acid

CAS No.: 105090-72-0

Cat. No.: VC4494358

Molecular Formula: C5H9N3O2

Molecular Weight: 143.146

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105090-72-0 |

|---|---|

| Molecular Formula | C5H9N3O2 |

| Molecular Weight | 143.146 |

| IUPAC Name | 3-azido-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C5H9N3O2/c1-5(2,7-8-6)3-4(9)10/h3H2,1-2H3,(H,9,10) |

| Standard InChI Key | HGBYXYUFWAJPSP-UHFFFAOYSA-N |

| SMILES | CC(C)(CC(=O)O)N=[N+]=[N-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The structure of 3-azido-3-methylbutanoic acid consists of a four-carbon chain with a methyl group and an azido moiety attached to the third carbon, terminated by a carboxylic acid group. The SMILES notation (CC(C)(CC(=O)O)N=[N+]=[N-]) and InChIKey (HGBYXYUFWAJPSP-UHFFFAOYSA-N) provide precise stereochemical details . The azido group’s linear geometry and high energy content make the compound reactive under specific conditions, particularly in cycloaddition reactions .

Physical Characteristics

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉N₃O₂ | |

| Molecular Weight | 143.14 g/mol | |

| Appearance | Liquid | |

| Storage Conditions | 2–8°C (dry, sealed) | |

| Exact Mass | 143.069 Da | |

| LogP | 1.00 |

Notably, data on melting/boiling points and solubility in aqueous systems remain underexplored in published literature. The compound’s liquid state at room temperature suggests moderate volatility, while its LogP value indicates moderate lipophilicity .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 3-azido-3-methylbutanoic acid typically involves nucleophilic substitution of a halogenated precursor with sodium azide (NaN₃). For example, 3-bromo-3-methylbutanoic acid can react with NaN₃ in polar aprotic solvents like dimethylformamide (DMF) to yield the azido derivative . Alternative pathways include:

-

Oxidation of Alcohols: 3-Azido-3-methylbutanol may undergo oxidation using Jones reagent (CrO₃/H₂SO₄) to form the carboxylic acid .

-

Carbodiimide-Mediated Activation: Intermediate acyl chlorides, such as 3-azido-3-methylbutanoyl chloride, can be hydrolyzed to the acid under controlled conditions .

Chemical Reactivity and Applications

Click Chemistry and Bioconjugation

The azido group participates in strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient conjugation with cyclooctynes. This reactivity is exploited in:

-

Peptide Modification: Site-specific labeling of proteins via azide-terminal linkers .

-

Polymer Synthesis: Azido-alkyne “click” reactions to create dendrimers and hydrogels .

Pharmaceutical Intermediates

3-Azido-3-methylbutanoic acid serves as a precursor to valganciclovir hydrochloride, an antiviral agent. The azido group acts as a masked amine, which is reduced to an amino group during synthesis . Recent patents also highlight its role in prodrug formulations targeting cancer and infectious diseases .

Analytical Characterization

Chromatographic Methods

-

Normal-Phase HPLC: Chiralpak IA columns with hexane/ethanol/isopropanol mobile phases resolve enantiomers, critical for ensuring pharmaceutical-grade purity .

-

LC-MS: Electrospray ionization (ESI) in negative mode detects the [M-H]⁻ ion at m/z 142.0, enabling quantification in biological matrices .

Spectroscopic Techniques

-

IR Spectroscopy: Peaks at 2100 cm⁻¹ (azide stretch) and 1700 cm⁻¹ (C=O) confirm functional groups .

-

NMR: ¹H NMR signals at δ 1.2–1.4 ppm (methyl groups) and δ 2.5–3.0 ppm (CH₂ adjacent to azide) provide structural validation .

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume